molecular formula C9H11NO2 B598686 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine CAS No. 110931-73-2

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine

Cat. No. B598686
M. Wt: 165.192
InChI Key: SBRKQMIPPKZACL-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine” is an intermediate in the preparation of nervous system stimulants . It’s also used in the synthesis of various compounds with potential anticancer activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 1,4-bis (benzo [d] [1,3]dioxol-5-ylmethyl)dihydro has been reported . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound is a light yellow solid with a melting point of 108–110 °C . Another compound is a semisolid with a yield of 64% .

Scientific Research Applications

1. Anticancer Evaluation

  • Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results or Outcomes : The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

2. Detection of Carcinogenic Lead

  • Summary of Application : The compound was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
  • Methods of Application : A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
  • Results or Outcomes : The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions of research on similar compounds have been suggested. For example, these 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-5-7-3-2-4-8-9(7)12-6-11-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRKQMIPPKZACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656201
Record name 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine

CAS RN

110931-73-2
Record name 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1,3-dioxaindan-4-yl)methyl](methyl)amine
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